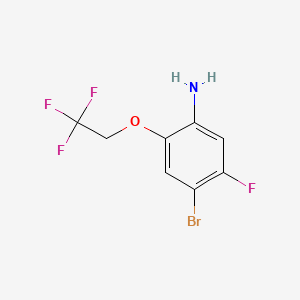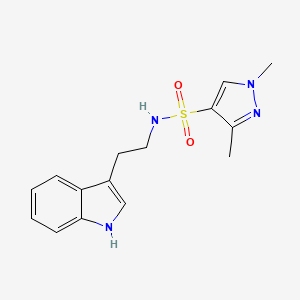![molecular formula C18H23N7O2 B2364964 3-(3,5-diméthylisoxazol-4-yl)-N-méthyl-N-(1-(3-méthyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azétidin-3-yl)propanamide CAS No. 2320888-33-1](/img/structure/B2364964.png)
3-(3,5-diméthylisoxazol-4-yl)-N-méthyl-N-(1-(3-méthyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azétidin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide is a useful research compound. Its molecular formula is C18H23N7O2 and its molecular weight is 369.429. The purity is usually 95%.
The exact mass of the compound 3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement du cancer du sein : Inhibition de BRD4
Le cancer du sein reste un problème de santé majeur dans le monde entier, touchant des millions de femmes chaque année. Les agents chimiothérapeutiques traditionnels rencontrent souvent une résistance, ce qui nécessite le développement de nouvelles approches thérapeutiques. L’une de ces voies implique le ciblage de la protéine 4 contenant le domaine bromodomaine (BRD4), qui joue un rôle crucial dans la régulation de la transcription génique.
Composé DDT26 : Un inhibiteur puissant de BRD4 : Des chercheurs ont conçu et synthétisé des dérivés de la 4-(3-(3,5-diméthylisoxazol-4-yl)benzyl)phtalazin-1(2H)-one afin d’évaluer leurs activités inhibitrices contre BRD4 . Parmi ces dérivés, le composé DDT26 se distingue comme l’inhibiteur le plus puissant de BRD4, avec une valeur remarquable de CI50 de 0,237 ± 0,093 μM. Il est à noter que le DDT26 présente une activité antiproliférative significative contre les lignées cellulaires du cancer du sein triple négatif (TNBC) et les cellules MCF-7.
Autres observations :En résumé, le DDT26 représente un composé prometteur pour le développement d’agents anti-cancer du sein puissants ciblant BRD4. Ses effets multiformes en font un candidat prometteur pour des investigations et un développement clinique supplémentaires .
Activité anticancéreuse :Mécanisme D'action
Target of Action
The primary target of the compound 3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra-terminal (BET) family and plays a crucial role in regulating gene expression .
Mode of Action
The compound interacts with its target, BRD4, by inhibiting its activity . The lactam moiety of the compound can form hydrogen bonds with BRD4, acting as both a hydrogen bond donor and acceptor . This interaction results in the inhibition of BRD4, thereby affecting the gene expression regulated by this protein .
Biochemical Pathways
The inhibition of BRD4 by 3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide affects various biochemical pathways. BRD4 is known to bind acetylated histones and non-histones, influencing gene expression . Therefore, the inhibition of BRD4 can lead to changes in these pathways and their downstream effects.
Result of Action
The inhibition of BRD4 by 3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide leads to significant anti-proliferative activity against certain cell lines . For instance, it has been shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2/c1-11-15(12(2)27-22-11)5-8-18(26)23(4)14-9-24(10-14)17-7-6-16-20-19-13(3)25(16)21-17/h6-7,14H,5,8-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIJHSGCPJPFRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-chlorophenyl)-5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2364884.png)
![1-[(2-Chloroacetyl)amino]-2-methylcyclopentane-1-carboxamide](/img/structure/B2364885.png)


![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2364891.png)
![N-(4-chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2364892.png)
![N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2364893.png)

![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364895.png)

![2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2364898.png)

![2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid](/img/structure/B2364903.png)

